magnesium;N,N-dimethylpropan-1-amine;chloride magnesium;N,N-dimethylpropan-1-amine;chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15922759
InChI: InChI=1S/2C5H13N.2ClH.Mg/c2*1-4-5-6(2)3;;;/h2*4-5H2,1-3H3;2*1H;/q;;;;+2/p-2
SMILES:
Molecular Formula: C10H26Cl2MgN2
Molecular Weight: 269.54 g/mol

magnesium;N,N-dimethylpropan-1-amine;chloride

CAS No.:

Cat. No.: VC15922759

Molecular Formula: C10H26Cl2MgN2

Molecular Weight: 269.54 g/mol

* For research use only. Not for human or veterinary use.

magnesium;N,N-dimethylpropan-1-amine;chloride -

Specification

Molecular Formula C10H26Cl2MgN2
Molecular Weight 269.54 g/mol
IUPAC Name magnesium;N,N-dimethylpropan-1-amine;dichloride
Standard InChI InChI=1S/2C5H13N.2ClH.Mg/c2*1-4-5-6(2)3;;;/h2*4-5H2,1-3H3;2*1H;/q;;;;+2/p-2
Standard InChI Key ZZYSULFVISQGCB-UHFFFAOYSA-L
Canonical SMILES CCCN(C)C.CCCN(C)C.[Mg+2].[Cl-].[Cl-]

Introduction

Chemical Structure and Molecular Characteristics

Table 1: Comparative Molecular Data

PropertyC₅H₁₂ClMgN C₁₀H₂₆Cl₂MgN₂
Molecular Weight145.91 g/mol269.54 g/mol
Coordination GeometryMonomericDimeric/Complexed
Chloride Content1 equivalent2 equivalents

Structural Features and Conformational Behavior

The compound’s 3-(dimethylamino)propyl ligand introduces steric and electronic effects that modulate its reactivity. Crystallographic studies of related compounds, such as 3-chloro-N,N-dimethylpropan-1-aminium chloride, reveal a gauche conformation stabilized by hyperconjugative interactions between C–H and C–Cl orbitals . While direct structural data for magnesium;N,N-dimethylpropan-1-amine;chloride remains limited, analogous systems suggest that its magnesium center adopts a tetrahedral geometry, optimizing nucleophilicity for Grignard reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via the reaction of 3-chloropropylamine with dimethyl magnesium under rigorously anhydrous conditions. Solvents such as tetrahydrofuran (THF) or diethyl ether are employed to stabilize the Grignard intermediate, while inert atmospheres prevent oxidation and hydrolysis . The reaction proceeds as follows:

3-Chloropropylamine+Mg(CH3)2MgCl(C3H6N(CH3)2)+CH4\text{3-Chloropropylamine} + \text{Mg(CH}_3\text{)}_2 \rightarrow \text{MgCl(C}_3\text{H}_6\text{N(CH}_3\text{)}_2\text{)} + \text{CH}_4 \uparrow

Industrial Manufacturing

Industrial protocols emphasize scalability and purity control. Continuous-flow reactors enhance yield by minimizing side reactions, while advanced drying techniques ensure solvent anhydrity . Post-synthesis, the compound is typically stored at subambient temperatures (-20°C) to mitigate thermal decomposition.

Table 2: Synthesis Conditions Comparison

ParameterLaboratory ScaleIndustrial Scale
Temperature0–25°C20–30°C
SolventTHFDiethyl Ether
Purity ControlColumn ChromatographyDistillation

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

As a Grignard reagent, magnesium;N,N-dimethylpropan-1-amine;chloride participates in nucleophilic additions to electrophilic substrates. For example, reactions with aldehydes yield secondary alcohols, while ketones produce tertiary alcohols:

RCHO+MgCl(C3H6N(CH3)2)RCH(OH)C3H6N(CH3)2+MgCl(OH)\text{RCHO} + \text{MgCl(C}_3\text{H}_6\text{N(CH}_3\text{)}_2\text{)} \rightarrow \text{RCH(OH)C}_3\text{H}_6\text{N(CH}_3\text{)}_2 + \text{MgCl(OH)}

Pharmaceutical Intermediate

The dimethylamino (DMA) moiety in the compound enables its use in synthesizing pharmacologically active agents. Derivatives of DMA exhibit antimicrobial and anticancer properties, though the parent compound itself primarily serves as a synthetic precursor . For instance, it is instrumental in producing intermediates for opioid dependence therapies, reflecting its niche in medicinal chemistry .

Biological Activity of Derivatives

Antimicrobial Agents

DMA-containing analogs demonstrate broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. The mechanism involves disruption of bacterial cell membranes, potentiated by the amine group’s protonation under physiological conditions.

Comparative Analysis with Related Compounds

Similar Grignard Reagents

Compared to conventional Grignard reagents like methylmagnesium bromide, magnesium;N,N-dimethylpropan-1-amine;chloride offers enhanced stability due to the chelating dimethylamino group. This stability reduces side reactions, enabling its use in more complex syntheses .

Structural Analogues

The crystal structure of 3-chloro-N,N-dimethylpropan-1-aminium chloride reveals a chloride-counterion-stabilized conformation absent in the magnesium variant . This difference highlights how metal coordination alters electronic distribution and reactivity.

Table 3: Reactivity Comparison

CompoundReactivity with AldehydesThermal Stability
Magnesium;N,N-dimethylpropan-1-amine;chlorideHighModerate
Methylmagnesium Bromide Very HighLow

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